4-Amino-5,6-heptadienoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

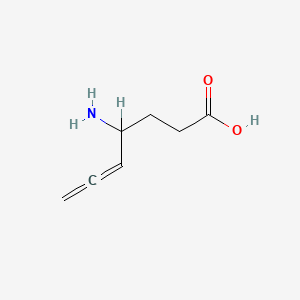

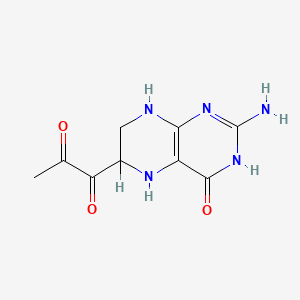

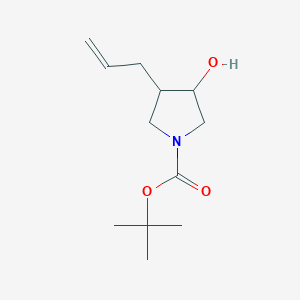

4-Amino-5,6-heptadienoic acid, also known as MDL-72483, is a potent inactivator of brain GABA-T in mice . It has various synonyms such as (4S)-4-amino-5,6-heptadienoic acid, Mdl 72483, 4-AMINOHEPTA-5,6-DIENOIC ACID, (4S)-4-aminohepta-5,6-dienoic acid, SCHEMBL8531394, DTXSID401009013, AKOS006337871, and 5,6-Heptadienoic acid, 4-amino-, (S)- .

Synthesis Analysis

The compound was synthesized from the corresponding enantiomers of 4-amino-5-hexynoic acid .Chemical Reactions Analysis

The compound is a potent inactivator of brain GABA-T in mice . Its anticonvulsant effects against 3-mercaptopropionic acid (MPA)-induced seizures in mice are related to the elevation of whole brain GABA concentrations .科学的研究の応用

Asymmetric Synthesis

- The asymmetric synthesis of highly functionalized β-amino acids, such as (3R,5R,6R)-3,6-diamino-5-hydroxyheptanoic acid, a key amino acid fragment of sperabillins B and D, has been achieved. This involves asymmetric Michael addition and stereoselective iodocyclocarbamation reactions, highlighting the utility of such compounds in complex organic syntheses (Davies & Ichihara, 1999).

Fungi Nitrogen Compounds Study

- Research on nitrogen compounds in fungi, like Amanita miculifera, has led to the isolation of amino acids including variants of hexynoic and hexenoic acids. These studies contribute to understanding the biosynthesis and natural occurrence of these amino acids (Hatanaka, Niimura, Takishima, & Sugiyama, 1999).

Fluorescent Protecting Group Development

- Development of 6-amino-4-oxo-hexanoic acid derivatives for protection of hydroxyl groups in DNA sequencing methods. This showcases the application in sensitive detection and as a protectant in molecular biology (Rasolonjatovo & Sarfati, 1998).

Modification of Proteins and Peptides

- 6-Aminohexanoic acid, an ω-amino acid with structural similarities, plays a significant role in the synthesis of modified peptides and in the polyamide synthetic fibers industry, demonstrating the versatility of amino acids in various chemical and industrial applications (Markowska, Markowski, & Jarocka-Karpowicz, 2021).

Biopolymer and Biochemistry Applications

- The use of non-natural straight-chain amino acids, such as 6-aminocaproate, derived from artificial carbon-chain-extension cycles in E. coli, illustrates the potential in bioplastic production and biochemistry, showcasing the application of amino acids in sustainable material science and metabolic engineering (Cheng et al., 2019).

作用機序

The mechanism of action of 4-Amino-5,6-heptadienoic acid involves inactivation of brain GABA-T in mice . The doses of MDL 72483 which cause a decrease of GABA-T activity by 50%, produce within 5 hours after dosing an increase of GABA concentration by about 3 μmol·g−1, and protect 50% of the mice against seizures in this model of presynaptic GABA deficit .

特性

InChI |

InChI=1S/C7H11NO2/c1-2-3-6(8)4-5-7(9)10/h3,6H,1,4-5,8H2,(H,9,10) |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWILORJMRMFKPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C=CC(CCC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-Methoxyphenyl)-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3298264.png)

![2-Methylbenzo[d]oxazol-5-amine hydrochloride](/img/structure/B3298319.png)

![1-(4-(Furan-3-carbonyl)piperazin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B3298338.png)